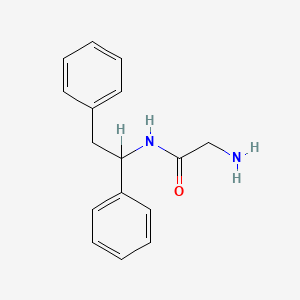

2-Amino-N-(1,2-diphenylethyl)acetamide

Description

2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950) is a neuroprotective and anticonvulsant compound characterized by a diphenylethyl-substituted acetamide core. It exhibits efficacy in rodent models of hypoxia, global ischemia, and seizure suppression, with a favorable safety profile and minimal acute side effects . Structurally, it shares similarities with remacemide hydrochloride, a clinical-stage NMDA receptor antagonist, but differs in the substitution pattern on the ethyl group . FPL 13950 acts as a weak uncompetitive antagonist of NMDA receptors, contributing to its neuroprotective effects in preserving hippocampal neurons post-ischemia .

Properties

CAS No. |

135252-02-7 |

|---|---|

Molecular Formula |

C16H18N2O |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

2-amino-N-(1,2-diphenylethyl)acetamide |

InChI |

InChI=1S/C16H18N2O/c17-12-16(19)18-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) |

InChI Key |

QYWSALXVGYMOHW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)CN |

Synonyms |

2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride AR-R 13950AA FPL 13950 FPL-13950 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of FPL 13950 and Remacemide

Functional Analogs: NMDA Receptor Antagonists

FPL 13950’s weak NMDA antagonism contrasts with stronger antagonists like ketamine and memantine. While ketamine exhibits rapid antidepressant effects and high receptor affinity, FPL 13950’s lower potency reduces side-effect risks, making it suitable for prolonged neuroprotective use . Memantine, approved for Alzheimer’s disease, shares uncompetitive antagonism but targets different receptor subunits.

Table 2: NMDA Receptor Antagonists Comparison

Antimicrobial Acetamides

2-Amino-N-(arylsulfinyl)-acetamide compounds (e.g., from WO 2012/047543) inhibit bacterial aminoacyl-tRNA synthetases, targeting infections . Unlike FPL 13950, these derivatives incorporate sulfinyl groups, enabling selective enzyme inhibition.

Agricultural Acetamides

Herbicides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor use chloro and alkyl substitutions for weed control . Their mechanisms involve disrupting plant lipid synthesis, unrelated to neurological targets.

Research Findings and Implications

- Structural-Activity Relationship (SAR): The diphenylethyl group in FPL 13950 and remacemide is critical for NMDA receptor interaction. Methyl substitution in remacemide enhances potency by optimizing steric and electronic interactions .

- Therapeutic Potential: FPL 13950’s neuroprotection in CA1 neurons post-ischemia (70–80% neuron survival in rats; 60% in dogs) supports its utility in stroke models .

- Safety Profile: Unlike ketamine, FPL 13950 lacks psychotomimetic effects, favoring its use in chronic neurological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.